N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-{[1-(3-methylphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide
Description
Properties
IUPAC Name |
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[1-(3-methylphenyl)imidazol-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5OS2/c1-3-14-19-20-15(24-14)18-13(22)10-23-16-17-7-8-21(16)12-6-4-5-11(2)9-12/h4-9H,3,10H2,1-2H3,(H,18,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODJRUIFDOBALQJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(S1)NC(=O)CSC2=NC=CN2C3=CC=CC(=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-{[1-(3-methylphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action, supported by data tables and case studies.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of 421.6 g/mol. It features a thiadiazole ring and an imidazole moiety, which are known to contribute to various biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₁₉N₅O₂S₃ |
| Molecular Weight | 421.6 g/mol |
| IUPAC Name | This compound |
| Purity | ≥ 95% |
Anticancer Properties
Research has shown that compounds containing thiadiazole and imidazole rings exhibit notable anticancer activity. For instance, derivatives of thiadiazoles have been evaluated against various cancer cell lines:
- Cytotoxicity Against Cancer Cell Lines :
| Cell Line | IC50 (µM) | Compound |
|---|---|---|
| A549 | 12.5 | Thiadiazole derivative |
| SK-MEL-2 | 4.27 | N-(4-acetyl-5-(4-hydroxyphenyl)... |
| HCT15 | 22.19 | N-benzoyl derivatives |
The anticancer mechanism is primarily attributed to the ability of these compounds to induce apoptosis in cancer cells through various pathways:
- Inhibition of cell proliferation : The compounds interfere with the cell cycle, leading to increased apoptosis rates.
- Targeting specific signaling pathways : Some derivatives have been shown to inhibit tyrosine kinases, which are crucial for cancer cell survival and proliferation .
Study on Anticancer Activity
A study conducted by Alam et al. (2011) synthesized a series of thiadiazole derivatives and evaluated their anticancer properties. The most potent compound exhibited an IC50 value of 4.27 µg/mL against the SK-MEL-2 cell line . This study highlighted the importance of substituents on the thiadiazole ring in enhancing cytotoxic activity.
Antimicrobial Activity
In addition to anticancer properties, compounds similar to this compound have shown antimicrobial activity against various bacterial strains. A study indicated that certain derivatives exhibited promising antibacterial effects with minimal cytotoxicity towards normal cells .
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-{[1-(3-methylphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide is , with a molecular weight of approximately 296.42 g/mol. The compound features a thiadiazole ring and an imidazole moiety, which are known for their biological activities.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. For instance:
- In Vitro Studies : Research has demonstrated that derivatives of thiadiazole compounds exhibit significant cytotoxic effects against various cancer cell lines, including HEK293 (human embryonic kidney), BT474 (breast cancer), and NCI-H226 (lung cancer) cells. These studies employed the MTT assay to evaluate cell viability, revealing that certain derivatives possess moderate to potent anticancer properties compared to established drugs like indisulam .
Anti-inflammatory Properties
The compound has been evaluated for its anti-inflammatory effects through in silico molecular docking studies. These studies suggest that it may act as a 5-lipoxygenase inhibitor, indicating its potential application in treating inflammatory diseases .
Synthesis and Derivatives
The synthesis of this compound typically involves straightforward chemical transformations using commercially available reagents. The synthetic pathways often focus on modifying the thiadiazole and imidazole components to enhance biological activity and selectivity.
Case Study 1: Antioxidant Activity
A study synthesized various thiadiazole derivatives and evaluated their antioxidant properties. The results indicated that some compounds showed significant free radical scavenging activities, suggesting their potential use in developing antioxidant therapies .
Case Study 2: Molecular Docking Studies
Molecular docking simulations have been conducted to predict the binding affinity of this compound with target proteins involved in cancer progression. These studies provide insights into how structural modifications can improve efficacy against specific cancer types .
| Activity Type | Cell Lines Tested | Result Summary |
|---|---|---|
| Anticancer | HEK293 | Moderate to potent cytotoxicity |
| BT474 | Significant growth inhibition | |
| NCI-H226 | Effective against lung cancer cells | |
| Anti-inflammatory | In silico docking | Potential 5-lipoxygenase inhibitor |
| Antioxidant | Various | Notable free radical scavenging |
Comparison with Similar Compounds
Substituent Effects on the Thiadiazole Ring
The thiadiazole moiety is a common scaffold in bioactive compounds. Key comparisons include:
- Ethyl vs.
Imidazole Ring Modifications
The imidazole ring in the target compound is substituted with a 3-methylphenyl group, distinguishing it from analogs:
Sulfanyl Acetamide Bridge
The sulfanyl acetamide linker is critical for molecular interactions:
Preparation Methods
Formation of the 1,3,4-Thiadiazole Core
The 1,3,4-thiadiazole ring is synthesized via cyclization of thiosemicarbazide derivatives. A representative protocol involves reacting 4-(trifluoromethyl)phenyl isothiocyanate with hydrazine hydrate to form 4-(4-(trifluoromethyl)phenyl)thiosemicarbazide, followed by ring closure with carbon disulfide (CS₂) in the presence of potassium hydroxide (KOH). For the target compound, the ethyl substituent at position 5 of the thiadiazole is introduced by substituting the trifluoromethyl group with ethylamine under basic conditions.
Key Reaction Conditions
Synthesis of the Imidazole Moiety
The 1-(3-methylphenyl)-1H-imidazole component is prepared via the Debus-Radziszewski reaction, combining 3-methylbenzaldehyde, ammonium acetate, and glyoxal in acetic acid. The 2-mercaptoimidazole intermediate is generated by treating the imidazole with phosphorus pentasulfide (P₂S₅) in anhydrous toluene.
Critical Parameters
Coupling of Thiadiazole and Imidazole Units
The final step involves nucleophilic substitution between 2-chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide and 1-(3-methylphenyl)-1H-imidazole-2-thiol. This reaction is catalyzed by piperidine in acetonitrile, facilitating the formation of the sulfanylacetamide bridge.
Optimized Protocol
- Dissolve 2-chloroacetamide derivative (10 mmol) and 2-mercaptoimidazole (12 mmol) in 30 mL acetonitrile.
- Add piperidine (15 mmol) and reflux at 60°C for 3–4 hours.
- Quench with ice-water, filter, and purify via column chromatography (silica gel, ethyl acetate/hexane 1:3).
Optimization of Reaction Conditions
Solvent and Temperature Effects
Polar aprotic solvents (e.g., acetonitrile, THF) enhance reaction rates by stabilizing transition states, while elevated temperatures (60–80°C) improve kinetic control. Prolonged heating beyond 5 hours, however, risks decomposition of the thiadiazole ring.
Table 1: Solvent Impact on Coupling Reaction Yield
| Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
|---|---|---|---|
| Acetonitrile | 60 | 3 | 75 |
| THF | 65 | 4 | 68 |
| DMF | 70 | 3 | 58 |
Catalytic Systems
Piperidine outperforms triethylamine in mediating the coupling step due to its stronger nucleophilicity, which accelerates thiolate ion formation. Alternative bases like potassium carbonate (K₂CO₃) require longer reaction times (6–8 hours) but offer comparable yields.
Characterization and Analytical Validation
Spectroscopic Confirmation
Chromatographic Purity
Reverse-phase HPLC (C18 column, methanol/water 70:30) confirms >98% purity, with retention time = 6.8 minutes.
Challenges in Scalability and Industrial Adaptation
Byproduct Formation
The primary side reaction involves oxidation of the sulfanyl group to sulfoxide, which is mitigated by conducting reactions under inert atmospheres.
Purification Limitations
Column chromatography remains the gold standard for laboratory-scale purification, but solvent-intensive processes complicate industrial adoption. Recrystallization from methanol/water mixtures (3:1) offers a scalable alternative with 85% recovery.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-{[1-(3-methylphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution reactions. For example, reacting 5-ethyl-1,3,4-thiadiazol-2-amine with 2-chloro-N-(imidazol-2-yl)acetamide in the presence of potassium carbonate (K₂CO₃) as a base and a polar aprotic solvent (e.g., DMF or DMSO) at 60–80°C for 6–12 hours. Recrystallization from ethanol or methanol yields the pure product . Alternative routes may involve copper-catalyzed coupling for sulfur linkages .
- Key Considerations : Monitor reaction progress via TLC and confirm purity using HPLC or elemental analysis.
Q. How can the structure of this compound be confirmed using spectroscopic and crystallographic methods?
- Methodological Answer :
- NMR : Assign protons and carbons using ¹H and ¹³C NMR. For example, the thiadiazole ring protons typically appear at δ 8.5–9.5 ppm, while imidazole protons resonate at δ 7.0–7.5 ppm .
- IR : Confirm the presence of amide (C=O stretch at ~1650 cm⁻¹) and thioether (C-S stretch at ~650 cm⁻¹) groups .
- X-ray Crystallography : Resolve the crystal structure to verify bond angles and dihedral angles (e.g., C1-C2-C3 = 121.4° and C3-C4-C5 = 105.4° for related thiadiazole derivatives) .
Advanced Research Questions
Q. What strategies are effective for analyzing enzyme inhibition mechanisms involving this compound?
- Methodological Answer :
- Kinetic Assays : Perform dose-response experiments with COX-1/2 or carbonic anhydrase isoforms to determine IC₅₀ values. Use Lineweaver-Burk plots to identify competitive/non-competitive inhibition .
- Molecular Docking : Simulate binding poses with software like AutoDock Vina. For example, the thiadiazole ring may occupy the hydrophobic pocket of COX-2, while the imidazole group forms hydrogen bonds with active-site residues .
Q. How can contradictory spectral or elemental analysis data be resolved?
- Methodological Answer :
- Elemental Analysis : Reconcile discrepancies between calculated and observed C/H/N/S percentages by verifying reaction stoichiometry and purification steps. For example, impurities from unreacted starting materials (e.g., residual K₂CO₃) may skew results .
- Spectral Overlaps : Use 2D NMR (COSY, HSQC) to resolve overlapping signals in crowded regions (e.g., aromatic protons from the 3-methylphenyl group) .
Q. What computational methods are suitable for predicting the compound’s reactivity and stability?
- Methodological Answer :
- DFT Calculations : Optimize geometry at the B3LYP/SDD level to compute bond angles (e.g., N7-C8-O10 = 112.6°) and frontier molecular orbitals (HOMO-LUMO gap ~4.5 eV) .
- Solubility Prediction : Use COSMO-RS to estimate logP values and solubility in biological matrices .
Experimental Design and Optimization
Q. How to design analogs to improve biological activity while minimizing toxicity?
- Methodological Answer :
- SAR Studies : Modify substituents on the thiadiazole (e.g., replace ethyl with isopropyl) or imidazole (e.g., introduce electron-withdrawing groups) to enhance target affinity. Test analogs using in vitro cytotoxicity assays (e.g., MTT on HEK293 cells) .
- Metabolic Stability : Assess hepatic microsomal stability to identify labile groups (e.g., ester linkages) requiring stabilization .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
